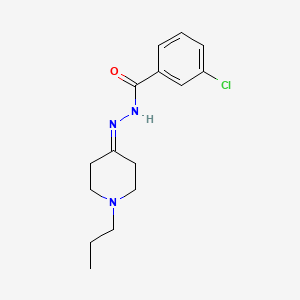![molecular formula C16H19N3O2S2 B5887046 N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide, also known as ATB-346, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and has been designed to provide enhanced efficacy and reduced gastrointestinal toxicity.
Wirkmechanismus
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is a prodrug that is metabolized in the body to release diclofenac and H2S, a gasotransmitter with anti-inflammatory and cytoprotective properties. The release of H2S is thought to be responsible for the reduced gastrointestinal toxicity observed with N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide compared to diclofenac.
Biochemical and Physiological Effects
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been shown to exhibit anti-inflammatory, analgesic, and cytoprotective effects in preclinical studies. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. In addition, N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been shown to increase the production of H2S, which has been shown to have cytoprotective effects in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide offers several advantages over diclofenac for laboratory experiments, including its enhanced efficacy and reduced gastrointestinal toxicity. However, it is important to note that N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is still a relatively new compound, and further studies are needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research on N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is its potential use in the treatment of inflammatory bowel disease, where it has shown promising results in preclinical studies. Another potential application is in the treatment of neuropathic pain, where it has been shown to exhibit superior efficacy compared to diclofenac. Additionally, further studies are needed to fully understand the safety and efficacy of N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide in humans, particularly in long-term use.
Synthesemethoden
The synthesis of N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of diclofenac with thiosemicarbazide followed by acetylation with acetic anhydride. The final product is obtained through the reaction of the intermediate with acetic acid anhydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Several preclinical studies have demonstrated its superior efficacy compared to diclofenac in reducing inflammation and pain, while also showing reduced gastrointestinal toxicity.
Eigenschaften
IUPAC Name |
N-[5-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-8-6-9(2)14(11(4)20)10(3)13(8)7-22-16-19-18-15(23-16)17-12(5)21/h6H,7H2,1-5H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJHNUCYFJIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)NC(=O)C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)

![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)


![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)

![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)